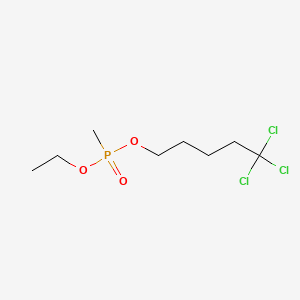![molecular formula C15H34O2SiSn B14672530 Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane CAS No. 51091-09-9](/img/structure/B14672530.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both silicon and tin atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane typically involves the reaction of triethylsilane with a suitable precursor containing the 3-oxo-3-[(triethylstannyl)oxy]propyl group. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different organosilicon and organotin products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and stannoxanes, while reduction can produce simpler organosilicon and organotin compounds.
Aplicaciones Científicas De Investigación
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon and organotin compounds.
Biology: The compound is studied for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane involves its interaction with molecular targets through its silicon and tin atoms. These interactions can lead to the formation of stable complexes with various biomolecules and inorganic substrates. The pathways involved in its mechanism of action include coordination chemistry and organometallic reactions, which facilitate its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar applications in the production of silicone materials.
Triphenylsilane: Another organosilicon compound used as a reducing agent and in the synthesis of complex molecules.
Uniqueness
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications that are not achievable with other similar compounds.
Propiedades
Número CAS |
51091-09-9 |
|---|---|
Fórmula molecular |
C15H34O2SiSn |
Peso molecular |
393.22 g/mol |
Nombre IUPAC |
triethylstannyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C9H20O2Si.3C2H5.Sn/c1-4-12(5-2,6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
ISYSVJPJWXVEOF-UHFFFAOYSA-M |
SMILES canónico |
CC[Si](CC)(CC)CCC(=O)O[Sn](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


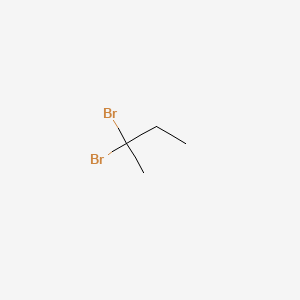
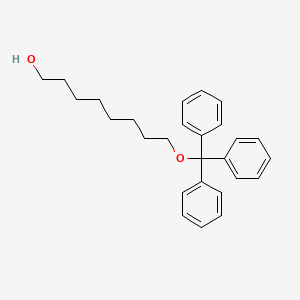
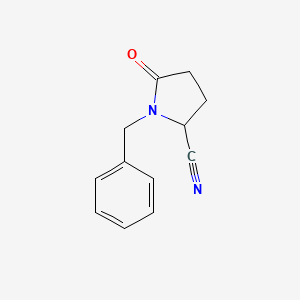
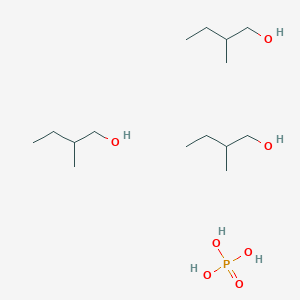

![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)
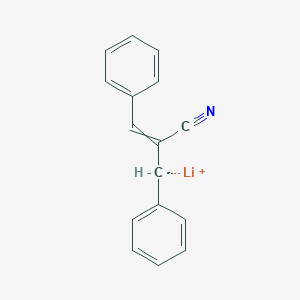
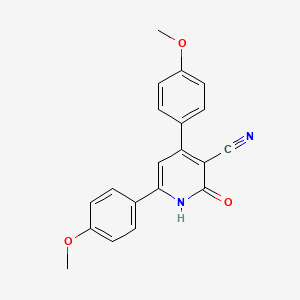
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)

